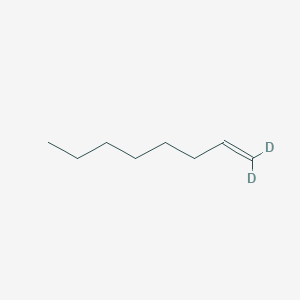

1-Octene-1,1-D2

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1-dideuteriooct-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h3H,1,4-8H2,2H3/i1D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKAKUADMBZCLK-DICFDUPASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=CCCCCCC)[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Octene 1,1 D2

Strategies for Regioselective Deuterium (B1214612) Incorporation at the Terminal Position

Achieving regioselective deuterium incorporation at the terminal position of an alkene, specifically the geminal dideuteration required for 1-Octene-1,1-D2 (D₂C=CH-(CH₂)₅-CH₃), involves strategies that either build the molecule with the deuterium atoms in place or introduce them through selective exchange or functionalization.

Precursor Synthesis and Deuteration Routes

Precursor synthesis is fundamental to introducing deuterium at specific locations. For this compound, a key precursor for Wittig-type reactions would be hexanal (B45976) (CH₃(CH₂)₅CHO), which provides the six-carbon chain excluding the terminal dideuterated olefinic carbon. The dideuterated methylene (B1212753) unit (CD₂) must be introduced via a deuterated reagent.

A common route to obtain deuterated building blocks involves the preparation of deuterated dihalomethanes, such as dibromomethane-d₂ (CD₂Br₂) or diiodomethane-d₂ (CD₂I₂). These can be synthesized through various methods, including the reaction of dihalomethanes with deuterium oxide (D₂O) in the presence of a base and a phase-transfer catalyst google.comgoogle.comgoogleapis.com. For instance, the reaction of dichloromethane (B109758) with an aqueous solution of sodium deuteroxide (NaOD) in the presence of a phase-transfer catalyst like Aliquat 336 can yield deuterated methylene chloride with high deuterium incorporation google.comgoogle.comgoogleapis.com. These deuterated dihalomethanes are then used to prepare deuterated Wittig reagents or other organometallic precursors.

Alternatively, deuterated aldehydes can be synthesized. For example, [5,6-²H₂]hexanal has been prepared, though this specific labeling is not at the terminal position required for this compound imreblank.chnih.gov. The synthesis of hexanal-d₁₂ is also reported, indicating the availability of fully deuterated hexanal, which could be useful if a different deuteration strategy were employed cymitquimica.com.

Deuterium Exchange Reactions for Olefin Derivatization

Deuterium exchange reactions offer a pathway to introduce deuterium into existing molecules. Direct hydrogen-deuterium (H/D) exchange on the terminal double bond of 1-octene (B94956) to achieve geminal dideuteration is challenging. However, transition metal catalysis has enabled direct H/D exchange on alkenes. For example, visible light-mediated catalysis using cobaloxime complexes can facilitate deuterium incorporation into terminal and internal alkenes at terminal or benzylic positions using D₂O or deuterated methanol (B129727) (MeOD) chinesechemsoc.orgchinesechemsoc.org. These reactions often proceed via reversible addition-elimination pathways involving metal-hydride species chinesechemsoc.org.

Other catalytic systems, such as those employing iridium or ruthenium complexes, have also been developed for H/D exchange on alkenes nih.govresearchgate.netorganic-chemistry.org. These methods can involve metal-catalyzed transfer deuteration, where deuterium donors like D₂O are used in conjunction with a hydrogen source. Palladium catalysts, for instance, have been shown to achieve chemoselective transfer hydrodeuteration of alkenes, with some systems exhibiting selectivity for deuterium incorporation at the terminal site, leading to anti-Markovnikov products marquette.edu. Boron-based Lewis acids like B(C₆F₅)₃ have also been reported to catalyze the regioselective deuteration of terminal olefins using D₂O via carbocation intermediates acs.org.

While these exchange methods can introduce deuterium, achieving specific geminal dideuteration at the terminal olefinic carbon of 1-octene would require highly specialized catalysts and conditions that promote exchange at both hydrogens of the terminal methylene group that forms the double bond.

Stereoselective and Enantioselective Deuterium Labeling Approaches

The target molecule, 1-Octene-1,1-D₂, possesses a geminal dideuterated terminal carbon (D₂C=), which is not a stereogenic center. Therefore, direct enantioselective or diastereoselective labeling of this specific carbon is not applicable. However, the process of deuterium incorporation can sometimes involve stereoselective steps or chiral catalysts. For instance, if a prochiral precursor is deuterated using a chiral catalyst, the resulting deuterated intermediate might be enantiomerically enriched, even if the final product lacks chirality at that position.

While not directly applicable to the geminal dideuteration of 1-octene, stereoselective deuterium labeling is crucial for other deuterated compounds. For example, asymmetric transfer deuteration using chiral nickel catalysts has been reported for alkenes, leading to enantiomerically enriched products marquette.edu. Similarly, research into metal-catalyzed hydrofunctionalization of alkenes and alkynes often employs chiral ligands to achieve stereoselective deuterium incorporation chinesechemsoc.org. These advanced techniques highlight the sophistication required for precise isotopic labeling, even if the specific target molecule here does not possess inherent stereocenters at the site of deuteration.

Advanced Synthetic Transformations for this compound Preparation

Advanced synthetic transformations are key to efficiently constructing molecules with specific isotopic labeling patterns. For this compound, the Wittig reaction and Grignard reactions represent powerful tools.

Wittig Reactions with Deuterated Aldehyde Precursors

The Wittig reaction is a highly versatile method for synthesizing alkenes, involving the reaction of a carbonyl compound (aldehyde or ketone) with a phosphorus ylide organic-chemistry.orgwikipedia.orgpressbooks.pubthermofisher.commasterorganicchemistry.com. To synthesize this compound (D₂C=CH-(CH₂)₅-CH₃), the most direct Wittig strategy involves the reaction of hexanal (CH₃(CH₂)₅CHO) with a deuterated methylene ylide, specifically methylenetriphenylphosphorane-d₂ (Ph₃P=CD₂).

The synthesis of the deuterated ylide Ph₃P=CD₂ typically proceeds in two steps:

Formation of the Phosphonium (B103445) Salt: Reaction of dibromomethane-d₂ (CD₂Br₂) or diiodomethane-d₂ (CD₂I₂) with triphenylphosphine (B44618) (PPh₃) yields the corresponding phosphonium salt, [Ph₃P-CD₂-X]⁺ X⁻. As mentioned in Section 2.1.1, deuterated dihalomethanes can be prepared using D₂O and a base google.comgoogle.comgoogleapis.com.

Ylide Generation: Deprotonation of the phosphonium salt with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), generates the desired ylide, Ph₃P=CD₂ wikipedia.orglibretexts.org.

The subsequent reaction of hexanal with this deuterated ylide, Ph₃P=CD₂, leads to the formation of 1-Octene-1,1-D₂ and triphenylphosphine oxide (Ph₃P=O) organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com. The Wittig reaction is known for its reliability in forming alkenes with a precisely defined double bond position. The stereochemistry of the resulting alkene depends on the nature of the ylide; however, for terminal alkenes formed from methylenetriphenylphosphorane-d₂, this consideration is less critical.

Example Reaction Scheme: CH₃(CH₂)₅CHO (Hexanal) + Ph₃P=CD₂ → D₂C=CH-(CH₂)₅-CH₃ (1-Octene-1,1-D₂) + Ph₃P=O

Grignard Reactions and Deuterated Electrophiles

Grignard reactions, involving the reaction of organomagnesium halides (Grignard reagents) with electrophiles, are fundamental for carbon-carbon bond formation acs.orgpearson.commasterorganicchemistry.com. While directly forming a geminally dideuterated terminal alkene like 1-Octene-1,1-D₂ using a standard Grignard addition to a carbonyl followed by elimination is not straightforward for this specific labeling pattern, Grignard reagents can be employed in synthesizing deuterated precursors or through alternative routes.

One conceptual approach could involve preparing a deuterated Grignard reagent and reacting it with a suitable electrophile. For example, if a deuterated vinyl halide like D₂C=CHBr could be synthesized and converted to its Grignard reagent (D₂C=CHMgBr), it could potentially be coupled with an alkyl halide like CH₃(CH₂)₅CH₂Br. However, the synthesis of such vinyl Grignard reagents can be challenging.

A more plausible route might involve the synthesis of a deuterated alcohol precursor that can be subsequently dehydrated. For instance, if a molecule such as D₂C(OH)-CH₂-(CH₂)₅-CH₃ could be synthesized, its dehydration would yield 1-Octene-1,1-D₂. However, accessing such a geminally deuterated alcohol precursor via standard Grignard additions is complex. For example, reacting CH₃(CH₂)₅CH₂MgX with deuterated formaldehyde (B43269) (D₂C=O) would yield CH₃(CH₂)₅CH₂-CH₂-CD₂-OH, and subsequent dehydration would lead to CH₃(CH₂)₅CH₂-CH=CD₂, which is not the desired product.

Alternatively, Grignard reagents can be used to introduce deuterium into molecules. For example, a Grignard reagent can be reacted with a deuterated acid source like D₂O to yield a deuterated alkane masterorganicchemistry.com. This principle could be applied to synthesize deuterated precursors that are then transformed into the target alkene.

Data Table: Key Synthetic Transformations for this compound

| Reaction Type / Strategy | Key Deuterated Reagent/Precursor | Carbonyl/Electrophile Partner | Typical Conditions/Catalyst | Product (Deuterated) | Reported Yield Range | Key References (Methodology) |

| Wittig Reaction | Ph₃P=CD₂ (Deuterated Ylide) | Hexanal (CH₃(CH₂)₅CHO) | Base (e.g., n-BuLi), THF | 1-Octene-1,1-D₂ | High | organic-chemistry.orgwikipedia.orgmasterorganicchemistry.comlibretexts.org |

| Precursor Synthesis | CD₂Br₂ or CD₂I₂ | PPh₃ | Various | [Ph₃P-CD₂-X]⁺ X⁻ | High | google.comgoogle.comgoogleapis.com |

| Deuterium Exchange | D₂O / MeOD | Terminal Alkenes | Co, Pd, Ir, Ru catalysts | Deuterated Alkenes | Good to Excellent | chinesechemsoc.orgchinesechemsoc.orgmarquette.eduacs.org |

| Grignard (Conceptual) | D₂C=O (Deuterated Formaldehyde) | CH₃(CH₂)₅CH₂MgX | Ethereal solvent | CH₃(CH₂)₅CH₂CH₂CD₂OH | Varies | acs.orgmasterorganicchemistry.comyoutube.com |

Note: Yields and conditions are representative of the general methodologies. Specific optimization for this compound would be required.

Compound List:

1-Octene-1,1-D₂

Hexanal

Triphenylphosphine (PPh₃)

Methylenetriphenylphosphorane-d₂ (Ph₃P=CD₂)

Dibromomethane-d₂ (CD₂Br₂)

Diiodomethane-d₂ (CD₂I₂)

Triphenylphosphine oxide (Ph₃P=O)

n-Butyllithium (n-BuLi)

Lithium diisopropylamide (LDA)

Deuterium oxide (D₂O)

Deuterated methanol (MeOD)

Sodium deuteroxide (NaOD)

Aliquat 336

Hexylmagnesium bromide (CH₃(CH₂)₅CH₂MgBr) (Example Grignard reagent)

Spectroscopic and Analytical Characterization for Isotopic Purity and Regiochemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position Determination

Deuterium NMR (²H NMR) directly observes the deuterium nuclei and is highly effective for confirming the location of deuterium atoms within a molecule. In 1-Octene-1,1-D₂, the two deuterium atoms are geminally bonded to the terminal carbon (C1) of the double bond. Consequently, a ²H NMR spectrum would exhibit a single signal corresponding to the CD₂ group. The chemical shift of this signal is characteristic of deuterium attached to an sp² hybridized carbon atom, providing direct evidence for the deuteration site. While specific chemical shift values for this exact compound are not universally tabulated, analogous vinylic deuterons typically resonate in a distinct region, allowing for straightforward identification cdnsciencepub.com.

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. For 1-Octene-1,1-D₂, the presence of deuterium at C1 significantly influences the spectrum of the vinylic proton at C2. This proton is coupled to the two deuterium atoms at the adjacent carbon, resulting in a multiplet signal due to ¹J(C-D) coupling. This coupling is typically larger than proton-proton couplings and leads to a characteristic splitting pattern organicchemistrydata.orglibretexts.org. Furthermore, the substitution of hydrogen with deuterium can induce small shifts in the chemical shifts of nearby protons, known as primary kinetic isotope effects (PIECS) or isotopic shifts. In 1-Octene-1,1-D₂, the vinylic proton at C2 is observed to exhibit an upfield shift of approximately 0.2 ppm compared to the corresponding proton in unlabeled 1-octene (B94956), attributed to the subtle electronic effects of deuterium . The terminal alkene protons in 1-octene and its deuterated analog are generally found in the range of 4.95–5.10 ppm libretexts.org.

Table 3.1: ¹H NMR Characteristics of 1-Octene-1,1-D₂

| Nucleus/Position | Expected Signal | Typical Chemical Shift (ppm) | Coupling Information | Notes |

| H at C2 | Multiplet | 4.95–5.10 | ¹J(C-D) coupling with CD₂ group | Upfield isotopic shift observed compared to unlabeled 1-octene . |

¹³C NMR spectroscopy is crucial for characterizing the carbon skeleton. The presence of deuterium atoms at C1 in 1-Octene-1,1-D₂ leads to observable effects on the ¹³C NMR spectrum, particularly at the deuterated carbon (C1) and adjacent carbons. The carbon atom C1, bonded to two deuterium atoms (CD₂), will exhibit splitting due to ¹J(C-D) coupling. In a proton-decoupled spectrum, this results in a pentet with an intensity ratio of 1:2:3:2:1 blogspot.com. Additionally, the chemical shift of C1 is subject to isotopic perturbation, a phenomenon where the mass difference between hydrogen and deuterium can subtly alter the electronic environment and thus the chemical shift of the carbon nucleus blogspot.com. Vinylic carbons (C=C) typically resonate in the range of 100–150 ppm chemguide.co.uk.

Table 3.2: ¹³C NMR Characteristics of 1-Octene-1,1-D₂

| Nucleus/Position | Expected Signal | Typical Chemical Shift (ppm) | Coupling Information | Notes |

| C1 | Pentet | ~100-150 chemguide.co.uk | ¹J(C-D) coupling with two deuterium atoms | Isotopic perturbation of chemical shift observed blogspot.com. |

| C2 | Multiplet | ~100-150 chemguide.co.uk | ¹J(C-D) coupling with CD₂ group (if resolved) |

Mass Spectrometry (MS) for Molecular Weight and Isotopic Abundance Verification

Mass spectrometry is indispensable for determining the molecular weight and assessing the isotopic purity of deuterated compounds. By measuring the mass-to-charge ratio (m/z) of the molecular ion and fragment ions, MS provides direct evidence of the compound's elemental composition and isotopic labeling.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of elemental compositions and the differentiation of isotopologues. For 1-Octene-1,1-D₂, HRMS confirms the molecular formula C₈H₁₄D₂. The monoisotopic mass of this species is approximately 114.13775 Da nih.gov. This is precisely 2 Da higher than the molecular mass of unlabeled 1-octene (C₈H₁₆), which has a monoisotopic mass of approximately 112.1287 Da. The accurate mass measurement by HRMS is critical for quantifying the isotopic purity, ensuring that the sample consists predominantly of the desired deuterated species and not mixtures of under- or over-deuterated compounds or other impurities nih.govrsc.orgresearchgate.netnih.gov.

Table 3.3: Mass Spectrometry Molecular Ion Data

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Observed/Expected m/z (approx.) | Notes |

| 1-Octene | C₈H₁₆ | 112.1287 | 112.13 | Reference compound. |

| 1-Octene-1,1-D₂ | C₈H₁₄D₂ | 114.13775 | 114.14 | Confirms molecular formula and presence of two deuterium atoms. |

Tandem Mass Spectrometry (MS/MS) provides structural information by fragmenting selected molecular ions and analyzing the resulting fragment ions. The fragmentation patterns of 1-Octene-1,1-D₂ can be compared to those of unlabeled 1-octene to confirm the position of the deuterium atoms nih.gov. Common fragmentation pathways for alkenes include cleavage at the allylic position, loss of alkyl radicals, and McLafferty rearrangements youtube.comntu.edu.sggatech.edu. For 1-Octene-1,1-D₂, fragments that retain the CD₂ group will appear 2 Da heavier than their counterparts from unlabeled 1-octene. Conversely, if a fragment containing the CD₂ group is lost, the remaining ion will be 2 Da lighter. By analyzing these mass shifts in characteristic fragments, the regiochemistry of deuteration at the C1 position can be unequivocally confirmed nih.gov. For instance, fragmentation of 1-octene can yield a fragment at m/z 83 (loss of C₂H₅ radical from m/z 112). In 1-Octene-1,1-D₂, a similar fragmentation involving the loss of a C₂H₅ radical would yield an ion at m/z 85, whereas fragmentation involving the loss of a CD₂-containing fragment would show different mass shifts.

Table 3.4: Illustrative MS/MS Fragmentation Comparison (Hypothetical)

| Fragmentation Event (Unlabeled 1-Octene) | Fragment Ion (m/z) | Fragmentation Event (1-Octene-1,1-D₂) | Fragment Ion (m/z) | Notes |

| Molecular Ion (M⁺) | 112 | Molecular Ion (M⁺) | 114 | Confirms mass difference. |

| Loss of C₂H₅ radical (M-29) | 83 | Loss of C₂H₅ radical (M-29) | 85 | Fragment retains CD₂. |

| Loss of C₄H₉ radical (M-57) | 55 | Loss of C₄H₉ radical (M-57) | 57 | Fragment retains CD₂. |

| Allylic cleavage fragment | 41 | Allylic cleavage fragment | 43 | Fragment retains CD₂. |

Note: Specific fragment ions and their masses are illustrative and depend on the exact fragmentation pathways and ionization method used.

Compound List

1-Octene-1,1-D₂

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques that probe the vibrational modes of molecules. The substitution of hydrogen with deuterium in a molecule leads to significant changes in these vibrational frequencies due to the difference in reduced mass. This phenomenon is crucial for confirming the presence and location of deuterium atoms.

The vibrational frequencies of molecular bonds are inversely proportional to the square root of the reduced mass of the vibrating atoms, as described by Hooke's Law (ν ∝ √(k/μ)), where 'ν' is the frequency, 'k' is the force constant of the bond, and 'μ' is the reduced mass. When hydrogen (¹H, atomic mass ≈ 1 amu) is replaced by deuterium (²H or D, atomic mass ≈ 2 amu), the reduced mass of the C-H bond increases, leading to a lower vibrational frequency for the C-D bond compared to its C-H counterpart.

For 1-Octene-1,1-D₂, the deuterium atoms are located on the terminal carbon atom (C1), which is part of the double bond. The C-H stretching vibrations in alkenes, particularly terminal ones, typically appear in the region of 3100-3150 cm⁻¹ libretexts.orgorgchemboulder.comlibretexts.org. Upon deuteration at the C1 position, the C-D stretching vibrations are expected to shift to lower wavenumbers. Generally, C-D stretching frequencies for aliphatic and vinylic positions are observed in the range of 2100-2250 cm⁻¹ csbsju.edunih.govrsc.orgunam.mx. This significant shift (approximately a factor of √2, or about 0.71-0.74) is a clear indicator of deuterium incorporation wikipedia.orgias.ac.in.

Raman spectroscopy also detects these vibrational modes. While C-D stretching vibrations can be weaker in Raman spectra compared to IR acs.org, the principle of isotopic shift remains the same. The analysis of these shifts in both IR and Raman spectra provides direct evidence for the successful deuteration at specific sites within the molecule.

Table 1: Typical Vibrational Frequencies of C-H and C-D Stretches

| Bond Type | Typical Frequency Range (cm⁻¹) | Notes | References |

| C-H (alkene, terminal) | 3100-3150 | Vinylic C-H stretch | libretexts.orgorgchemboulder.comlibretexts.org |

| C-H (alkane, aliphatic) | 2850-3000 | Saturated C-H stretch | libretexts.orglibretexts.orgmsu.edulibretexts.org |

| C-D (alkene/alkane) | 2100-2250 | Deuterated C-H stretch (isotopic shift) | csbsju.edunih.govrsc.orgunam.mx |

Advanced Chromatographic Techniques for Isotopic Purity

Determining the isotopic purity of a deuterated compound like 1-Octene-1,1-D₂ is critical to ensure accurate analytical results and reliable use in research. Advanced chromatographic and mass spectrometric techniques are employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for assessing isotopic purity usask.canih.govnih.govrsc.orgresearchgate.netfmach.itisodetect.de. GC separates the components of a mixture based on their volatility and interaction with the stationary phase, while MS detects and quantifies them based on their mass-to-charge ratio (m/z). For 1-Octene-1,1-D₂, GC-MS can distinguish between the non-deuterated 1-octene (molecular weight 112 Da) and 1-Octene-1,1-D₂ (molecular weight 114 Da) nih.govchemspider.com. The relative abundance of the molecular ion peaks at m/z 112 and m/z 114 allows for the calculation of the isotopic purity. Due to its higher molecular weight, 1-Octene-1,1-D₂ elutes slightly later than unlabeled 1-octene in GC analysis .

Liquid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometry (LC-ESI-HRMS) offers even greater precision and sensitivity for isotopic purity determination nih.govrsc.orgresearchgate.net. HRMS provides accurate mass measurements, enabling the unambiguous identification and quantification of different isotopologs. This technique is particularly valuable for complex mixtures or when very high isotopic purity needs to be confirmed nih.govrsc.orgresearchgate.net.

Isotope Ratio Mass Spectrometry (IRMS) , often coupled with Gas Chromatography (GC-IRMS), is a highly sensitive technique for measuring the ratio of stable isotopes, such as ²H/¹H fmach.itisodetect.denih.govresearchgate.net. This method requires the quantitative conversion of organic hydrogen to hydrogen gas (H₂) before analysis by the mass spectrometer. It is particularly useful for analyzing the natural abundance variations of isotopes in complex samples.

Nuclear Magnetic Resonance (NMR) spectroscopy , especially Quantitative NMR (qNMR), can also be utilized to determine isotopic enrichment nih.govrsc.orggoogle.com. By comparing the integral of signals corresponding to hydrogen and deuterium, or by using internal standards, the percentage of deuterium incorporation can be quantified. NMR is also essential for confirming the structural integrity and the specific positions of deuterium labeling within the molecule rsc.orggoogle.com.

Typical isotopic purities for commercially available deuterated compounds often exceed 95%, with many reaching over 98% or 99% usask.carsc.orgresearchgate.net.

Table 2: Isotopic Purity Determination Methods and Example Values

| Technique | Primary Application | Example Isotopic Purity | Compound Example | References |

| GC-MS | Isotopic purity, identification, quantification | >96.2% | Trifluoperazine | usask.ca |

| LC-ESI-HRMS | High-accuracy isotopic purity, identification, low sample consumption | 94.7% - 99.9% | Various deuterated compounds (e.g., BEN-d₂, TAM-d₄) | rsc.orgresearchgate.netrsc.org |

| GC-IRMS | High-sensitivity D/H ratio analysis, compound-specific isotope analysis | N/A (measures ratio) | Natural gas components, food analysis | fmach.itnih.govresearchgate.net |

| ¹H NMR / qNMR | Isotopic purity quantification, structural confirmation, site-specific analysis | N/A (quantifies purity) | Benzene-d₆, deuterated drugs | nih.govrsc.orggoogle.com |

Mechanistic Investigations Utilizing 1 Octene 1,1 D2 As a Probe

Catalytic Hydrogenation and Deuteration Mechanisms

Catalytic hydrogenation is a fundamental industrial process, yet the precise steps of hydrogen addition and associated isomerization reactions on a catalyst's surface can be intricate. Utilizing 1-octene-1,1-d2 helps to unravel these detailed mechanistic questions.

The use of this compound in hydrogenation reactions provides definitive information on how hydrogen atoms add across the double bond. When this compound is hydrogenated with dihydrogen (H₂), the resulting n-octane product can be analyzed by techniques such as mass spectrometry and NMR spectroscopy to determine the final positions of the deuterium (B1214612) atoms. Similarly, reacting unlabeled 1-octene (B94956) with deuterium gas (D₂) provides complementary information.

These studies help differentiate between various mechanisms of hydrogen addition (e.g., syn- vs. anti-addition) and reveal the extent of hydrogen scrambling. For instance, in a simple, direct addition pathway with no side reactions, the two deuterium atoms would be expected to remain on the C1 carbon of the resulting octane (B31449). However, deviations from this outcome point to more complex intermediate steps. Isotopic labeling experiments in related olefin oligomerizations have shown that a lack of H/D scrambling can support mechanisms involving metallacyclic intermediates. acs.orgnih.gov

Hypothetical Product Distribution in the Hydrogenation of this compound

| Observed Product | Deuterium Position | Mechanistic Implication |

|---|---|---|

| Octane-1,1-d2 | C1 | Direct, irreversible syn-addition of H₂ with no isomerization. |

| Octane-1,2-d2 | C1 and C2 | Indicates isomerization or H/D exchange on the catalyst surface prior to or during hydrogenation. |

| Mixture of deuterated octane isotopologues | Multiple positions | Suggests significant reversible steps, such as β-hydride elimination and reinsertion, leading to deuterium migration along the alkyl chain. |

The surface of a heterogeneous catalyst is not merely a passive scaffold for the reaction but an active participant. When this compound is exposed to a metal catalyst surface (like Palladium, Platinum, or Nickel) in the presence of hydrogen, several processes can occur. The widely accepted Horiuti-Polanyi mechanism for alkene hydrogenation involves the stepwise addition of adsorbed hydrogen atoms. osti.gov

Using this compound allows researchers to probe the reversibility of these steps. The initial olefin adsorbs onto the metal surface. If the subsequent steps are not rapidly completed, the chemisorbed alkyl intermediate can undergo reversible β-hydride elimination. This process removes a hydrogen from the C2 position, forming a metal-hydride and re-forming an olefinic bond (isomerization to 2-octene). If the labeled deuterium atoms are involved in this or similar exchange processes, they can "migrate" away from the C1 position. osti.gov Observing the formation of isomerized products like 2-octene containing deuterium, or finding deuterium distributed across various positions in the final n-octane product, provides direct evidence for these reversible surface reactions. osti.gov This helps to understand how catalyst surfaces facilitate not only hydrogenation but also double-bond isomerization.

Olefin Metathesis Reactions

Olefin metathesis, a Nobel prize-winning reaction, "swaps" the alkylidene groups of two alkenes via a metallacyclobutane intermediate, as first proposed by Chauvin. libretexts.orgillinois.edu The use of deuterium-labeled substrates like this compound is instrumental in confirming this mechanism and investigating potential side reactions.

In a cross-metathesis reaction between this compound and a partner olefin, such as ethylene, the distribution of the deuterium label in the products provides a clear picture of the bond reorganization process. According to the Chauvin mechanism, the reaction proceeds through a series of [2+2] cycloadditions and cycloreversions. illinois.edumasterorganicchemistry.com

Reacting this compound with a ruthenium-based catalyst (like a Grubbs catalyst) initially forms a metal-alkylidene and ethylene-1,1-d2 (B1606656) (CH₂=CD₂). This new metal-alkylidene then reacts with another olefin. If the reaction is a self-metathesis, the final products would be ethylene-1,1-d2 and 7-tetradecene, with the double bond containing no deuterium. The detection of ethylene-1,1-d2 is a powerful confirmation of the metathesis pathway.

Furthermore, deuterium labeling can uncover competing reaction pathways, such as isomerization. One study investigating isomerization during metathesis used a deuterium-labeled substrate and found evidence of deuterium incorporation at the C2 position of the isomerized product, which pointed toward a metal hydride addition-elimination mechanism as the cause of this side reaction. researchgate.net

Expected Products in the Self-Metathesis of this compound

| Reactant | Catalyst | Expected Metathesis Products | Mechanistic Confirmation |

|---|---|---|---|

| This compound | Grubbs Catalyst | Ethylene-1,1-d2 (CH₂=CD₂) and 7-Tetradecene (C₆H₁₃-CH=CH-C₆H₁₃) | Confirms the "swapping" of the =CD₂ group with the =CH(C₆H₁₃) group from another molecule. |

Ring-Closing Metathesis (RCM) is an intramolecular version of the reaction that is a powerful method for synthesizing cyclic compounds. masterorganicchemistry.comharvard.edu To study its mechanism, a diene substrate can be synthesized where one of the terminal olefinic groups is specifically labeled, for instance, a molecule containing both a 1,1-dideuterio-1-octenyl group and another terminal alkene group.

Upon catalysis, the molecule undergoes an intramolecular reaction to form a cycloalkene and a small, volatile olefin. By labeling one of the reacting ends with deuterium, researchers can confirm which atoms are expelled and which are incorporated into the ring. For a diene terminating in a =CH₂ group and a =CD₂ group, the RCM reaction would be expected to expel ethylene-1,1-d2 (CH₂=CD₂). The detection of this specific isotopologue provides unequivocal evidence that the reaction proceeds via the intramolecular metathesis pathway as predicted. nih.gov

Hydroformylation and Carbonylation Processes

Hydroformylation is an industrial process that adds a hydrogen atom and a formyl group (-CHO) across an alkene's double bond to produce aldehydes. nih.gov For 1-octene, this reaction yields a mixture of the linear aldehyde (n-nonanal) and the branched isomer (2-methyloctanal). The ratio of these products (n/iso ratio) is a critical parameter. Using this compound as the substrate allows for a detailed investigation of the regiochemistry and mechanism of H and -CHO addition.

By analyzing the resulting aldehyde products via NMR or mass spectrometry, the final location of the deuterium atoms can be determined. This reveals which of the original vinylic carbons receives the hydrogen atom and which receives the formyl group. This information is crucial for understanding the factors that control the regioselectivity of different catalyst systems (e.g., those based on cobalt or rhodium). rsc.orgresearchgate.net For example, finding the deuterium on the carbonyl carbon of n-nonanal would provide insight into the migratory insertion steps within the catalytic cycle.

Potential Deuterium Positions in the Hydroformylation of this compound

| Product | Potential Deuterium Location | Inference about Addition |

|---|---|---|

| n-Nonanal | On C1 (carbonyl carbon) | The original C2 of the olefin received the hydrogen atom. |

| n-Nonanal | On C2 | The original C1 of the olefin received the hydrogen atom. |

| 2-Methyloctanal | On C1 (carbonyl carbon) | The original C1 of the olefin received the hydrogen atom. |

| 2-Methyloctanal | On the methyl group | The original C2 of the olefin received the hydrogen atom. |

Isotopic Tracking of Carbon Monoxide and Hydrogen Insertion

The precise mechanism of carbon monoxide (CO) and hydrogen (H) insertion into the metal-alkyl intermediate is a critical aspect of the hydroformylation reaction. Studies employing this compound allow for the direct tracking of the deuterium labels in the resulting aldehyde products. By analyzing the position of the deuterium atoms in the product molecules, researchers can distinguish between different proposed insertion pathways. For example, the location of deuterium in the final aldehyde can confirm whether the reaction proceeds via migratory insertion of CO into the metal-deuterium bond followed by reductive elimination, or alternative pathways.

Regioselectivity and Stereoselectivity in Aldehyde Formation

The formation of linear versus branched aldehydes (regioselectivity) and the stereochemical outcome at any newly formed chiral centers (stereoselectivity) are crucial considerations in hydroformylation. The use of this compound as a substrate provides a clear spectroscopic marker to determine the final position of the added hydrogen and formyl group. Analysis of the resulting deuterated aldehydes by techniques such as NMR spectroscopy allows for the unambiguous determination of the regiochemical and stereochemical course of the reaction. This information is vital for understanding how catalyst structure and reaction conditions influence the selectivity of aldehyde formation.

Polymerization Mechanisms

The polymerization of alpha-olefins like 1-octene is a cornerstone of the polymer industry. The application of this compound has provided valuable insights into the fundamental steps of this process.

Elucidation of Chain Initiation and Propagation Steps

Understanding how a polymer chain begins (initiation) and how it grows (propagation) is fundamental to controlling the properties of the final polymer. In the context of 1-octene polymerization, the use of this compound allows for the labeling of the monomer unit at the point of insertion into the growing polymer chain. By analyzing the location of the deuterium atoms in the polymer backbone, particularly at the chain ends and within the repeating units, researchers can gain a clearer picture of the initiation and propagation mechanisms. For instance, the distribution of deuterium can help to differentiate between various proposed models of monomer coordination and insertion at the catalyst's active site.

Stereoregularity Studies in Polyolefin Synthesis

The spatial arrangement of the side chains along a polymer backbone, known as stereoregularity, has a profound impact on the material's physical properties. The synthesis of stereoregular polyolefins is a major goal in polymer chemistry. While direct experimental data on the use of this compound for this specific purpose is limited in the available literature, the principles of using isotopically labeled monomers are well-established. By analyzing the stereochemistry of the deuterated repeating units within the polymer chain using advanced NMR techniques, it is possible to probe the stereochemical control exerted by the catalyst during the polymerization process. This can help to elucidate the factors that lead to the formation of isotactic, syndiotactic, or atactic polymers.

Hydrosilylation and Hydroboration Reactions

Hydrosilylation and hydroboration are important reactions for the synthesis of organosilicon and organoboron compounds, respectively. Mechanistic studies using this compound have shed light on the pathways of these addition reactions.

Mechanistic Pathways of Silicon and Boron Addition

The addition of a silicon-hydrogen or boron-hydrogen bond across the double bond of 1-octene can proceed through various mechanistic pathways. Deuterium-labeling studies utilizing this compound are crucial for distinguishing between these possibilities. For instance, in the nickel-catalyzed hydrosilylation of 1-octene with triethoxysilane, deuterium-labeling studies have helped to establish a mechanism involving the dissociation of a nickel hydride dimer, followed by fast and reversible alkene insertion into the active catalyst species. princeton.edu

In a study on the hydrosilylation of 1-octene with PhMeSiH₂ catalyzed by lanthanide and yttrium hydrides, a kinetic isotope effect (kH/kD) of 5.5(2) was observed when using the deuterated silane (B1218182) PhMeSiD₂. The reaction of 1-octene with PhMeSiD₂ yielded 2-d₁-n-C₈H₁₇SiDMePh, with mass spectral analysis confirming that deuterium was not incorporated into other positions of the n-octyl fragment. This suggests a mechanism involving the reversible insertion of the olefin into an Ln-H(D)-Ln fragment.

| Reactants | Catalyst System | Kinetic Isotope Effect (kH/kD) | Deuterated Product | Reference |

|---|---|---|---|---|

| 1-Octene and PhMeSiH₂/PhMeSiD₂ | Lanthanide/Yttrium Hydrides | 5.5(2) | 2-d₁-n-C₈H₁₇SiDMePh |

The anti-Markovnikov regioselectivity is a key feature of the hydroboration-oxidation of alkenes like 1-octene, leading to the formation of the terminal alcohol. wvu.eduyoutube.com The mechanism involves the syn-addition of the B-H bond across the double bond. youtube.com While direct studies with this compound are not prevalent in the searched literature, the use of this substrate would allow for a precise determination of the stereochemistry of the C-B and C-H bond formation by analyzing the relative positions of the deuterium atoms in the resulting organoborane intermediate and the final alcohol product.

Regiochemical Control in Deuterated Product Formation

Regioselectivity describes the preference for bond formation at one position over another when a reagent adds to an unsymmetrical molecule like 1-octene. masterorganicchemistry.com In the context of radical additions to terminal alkenes, the regiochemical outcome is primarily dictated by the stability of the resulting radical intermediate. The addition of a radical (R•) to 1-octene can, in principle, yield two different radical intermediates.

The prevailing mechanism, known as the anti-Markovnikov addition, involves the radical adding to the less substituted carbon (C1) of the alkene. masterorganicchemistry.com This pathway generates a more stable secondary radical on the C2 carbon. The alternative Markovnikov addition would place the radical on the C1 carbon, resulting in a less stable primary radical. Consequently, radical additions to 1-octene are highly selective for the anti-Markovnikov product. researchgate.net

The substitution of hydrogen with deuterium at the C1 position in this compound does not fundamentally alter the electronic and steric factors that govern this selectivity. The stability of the potential radical intermediates remains the determining factor. Therefore, the addition of a radical species is expected to proceed with the same high regioselectivity, leading to the formation of a secondary radical at the C2 position. The deuterium atoms remain bonded to C1 as it changes from sp² to sp³ hybridization.

Table 1: Expected Regiochemical Outcome of Radical Addition to this compound This table illustrates the theoretically expected product distribution based on established principles of radical chemistry, in the absence of specific experimental data for this compound.

| Reactant | Attacking Radical | Addition Position | Intermediate Radical Stability | Major Product Structure | Regioselectivity |

| This compound | R• | C1 | Secondary (More Stable) | R-CH₂-C•H-(CH₂)₅-CH₃ | >99% Anti-Markovnikov |

| This compound | R• | C2 | Primary (Less Stable) | R-CH(C•D₂)-(CH₂)₅-CH₃ | <1% Markovnikov |

Radical Reactions and Isotope Effects

A kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.org The deuterium KIE (kH/kD) is the ratio of the rate constant for the reaction with the hydrogen-containing substrate (kH) to the rate constant for the deuterium-containing substrate (kD). libretexts.org

In the radical addition to the π-bond of this compound, the carbon-deuterium (C-D) bonds at the C1 position are not broken during the rate-determining step. The crucial step is the formation of a new bond between the attacking radical and the C1 carbon. Because no bond to the deuterium atom is cleaved, a large primary kinetic isotope effect is not expected. libretexts.orgprinceton.edu

Instead, a small secondary kinetic isotope effect (SKIE) may be observed. wikipedia.org This effect arises from changes in the vibrational frequencies of the C-D bonds as the hybridization of the C1 carbon changes from sp² in the alkene to sp³ in the radical intermediate. nih.gov For such a transition, the SKIE value (kH/kD) is typically close to unity, often falling in the range of 0.9 to 1.2. wikipedia.org An inverse isotope effect (kH/kD < 1) is possible, indicating that the deuterated compound reacts slightly faster.

Table 2: Illustrative Kinetic Isotope Effects for a Hypothetical Radical Addition to 1-Octene vs. This compound This table presents hypothetical data based on typical values for secondary kinetic isotope effects.

| Substrate | Hypothetical Rate Constant (k) | KIE (kH/kD) | Type of Isotope Effect |

| 1-Octene (kH) | 1.00 x 10⁵ M⁻¹s⁻¹ | \multirow{2}{}{1.05} | \multirow{2}{}{Secondary} |

| This compound (kD) | 0.95 x 10⁵ M⁻¹s⁻¹ |

Deuterium scrambling refers to the migration of deuterium atoms from their original position to other sites within a molecule during a reaction. In the context of radical reactions of this compound, scrambling could potentially occur in the radical intermediate. For instance, a 1,2-deuterium shift could transform the initial radical adduct into an isomerized radical. Such rearrangements could lead to a final product where the deuterium atoms are not exclusively located on the C1 carbon.

However, intramolecular hydrogen or deuterium shifts in alkyl radicals are generally slow and require specific structural features or high temperatures to be significant. Another potential pathway for scrambling is the reversibility of the initial radical addition. If the addition of the radical is reversible, the olefin could be regenerated with the deuterium atoms potentially scrambled to the C2 position. Furthermore, interaction with a deuterated solvent can sometimes lead to H/D exchange, although this is a separate phenomenon. libretexts.org In many well-controlled radical reactions, especially those conducted under mild conditions, deuterium scrambling is not observed. beilstein-archives.org Without specific experimental results for this compound, the extent of scrambling remains speculative.

Table 3: Hypothetical Product Analysis for Deuterium Scrambling This table illustrates how product analysis could distinguish between scrambling and non-scrambling pathways.

| Reaction Pathway | Deuterium Position in Final Product | Conclusion |

| No Scrambling | Exclusively at C1 | The initial radical adduct is trapped faster than any rearrangement or reversal can occur. |

| Scrambling Observed | Distributed between C1, C2, and/or other positions | A reversible addition or a radical rearrangement process is occurring. |

The distinction between primary and secondary isotope effects is crucial for determining reaction mechanisms. nih.gov

Primary Kinetic Isotope Effect (PKIE): A large KIE (typically kH/kD > 2) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. epfl.chlibretexts.org For this compound, a PKIE would only be expected if the reaction mechanism involved the abstraction of a deuterium atom from the C1 position by another radical in the rate-limiting step. This is not the pathway for a standard radical addition to the double bond.

Secondary Kinetic Isotope Effect (SKIE): A small KIE (kH/kD ≈ 1) is observed when the bond to the isotopically labeled atom is not broken but is located at or near the reaction center. wikipedia.orgprinceton.edu As discussed previously, the radical addition to the double bond of this compound is a classic example where an α-secondary KIE would be expected. The effect arises from the C1 carbon changing hybridization from sp² to sp³. nih.gov The C-D bonds in the sp³-hybridized transition state have different vibrational energies than in the sp²-hybridized reactant, which leads to a small difference in activation energy and thus a small effect on the reaction rate. princeton.edu Observing a small SKIE would provide strong evidence for a mechanism where the C-D bond remains intact during the rate-determining step.

Table 4: Expected Isotope Effects for Different Mechanistic Pathways Involving this compound

| Hypothetical Reaction Type | Rate-Determining Step | Bond to Deuterium Status | Expected KIE (kH/kD) | Type of KIE |

| Radical Addition to C=C | Formation of C1-Radical bond | Not broken | ~0.9 – 1.2 | Secondary |

| Radical Abstraction of D from C1 | Cleavage of C-D bond | Broken | > 2 | Primary |

Theoretical and Computational Studies of 1 Octene 1,1 D2

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are employed to solve the electronic Schrödinger equation, providing fundamental information about molecular structure and energy. northwestern.edu These calculations can determine optimized geometries, bond energies, electronic properties, and the potential energy surfaces that govern chemical reactions. northwestern.edulsu.edu

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. esqc.orgucla.edu It offers a favorable balance between computational cost and accuracy, making it suitable for studying the ground state properties of medium-sized organic molecules like 1-Octene-1,1-D2. esqc.org

DFT calculations for this compound would focus on determining its equilibrium geometry, including bond lengths and angles. These calculations would reveal the subtle effects of deuterium (B1214612) substitution on the molecular structure. The primary difference expected is a slight shortening of the C-D bonds compared to the C-H bonds due to the lower zero-point vibrational energy of the heavier isotope. DFT also provides insights into electronic properties such as the distribution of electron density, molecular orbital energies, and the dipole moment. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT This table presents typical, illustrative data that would be obtained from a DFT calculation.

| Parameter | Atom Pair/Group | Predicted Value | Unit |

| Bond Length | C1=C2 | 1.34 | Å |

| Bond Length | C1-D | 1.09 | Å |

| Bond Length | C2-H | 1.10 | Å |

| Bond Length | C2-C3 | 1.51 | Å |

| Bond Angle | D-C1-D | 117.5 | Degrees |

| Bond Angle | D-C1=C2 | 121.3 | Degrees |

| Dihedral Angle | D-C1=C2-H | 0.0 | Degrees |

Ab Initio Methods for Reaction Transition States

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. berkeley.edu These methods are particularly valuable for studying reaction mechanisms and identifying transition states—the highest energy point along a reaction coordinate. lsu.eduyoutube.com

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. uzh.ch By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed picture of molecular flexibility and conformational changes. nih.gov

For this compound, MD simulations can explore the molecule's conformational landscape. The long hexyl chain can adopt numerous conformations through rotation around its carbon-carbon single bonds. MD simulations would track these rotations and identify the most stable (lowest energy) conformers and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape influences its physical properties and interactions.

Within an MD simulation, specific attention can be paid to the dynamics of the olefinic (C=C) double bond and the attached deuterium atoms. The simulation would show the vibrational and rotational motions of the C=CD2 group. A key finding from such a simulation would be the difference in the vibrational frequency and amplitude of the C-D bonds compared to C-H bonds. Due to the greater mass of deuterium, the C-D bonds vibrate at a lower frequency. MD simulations can quantify these dynamic differences and analyze how the positioning and movement of the deuterium atoms are correlated with the motions of the rest of the alkyl chain.

Prediction and Analysis of Vibrational Frequencies and Spectroscopic Signatures

Computational methods can accurately predict the vibrational frequencies of a molecule. mdpi.com These frequencies correspond to the absorption peaks observed in infrared (IR) spectroscopy and the scattering peaks in Raman spectroscopy. oberlin.edu For this compound, these predictions are especially useful for interpreting experimental spectra and assigning specific vibrational modes to the observed signals.

Anharmonic frequency calculations, which are more computationally intensive but more accurate than harmonic approximations, can provide theoretical spectra that closely match experimental results. olemiss.eduresearchgate.net These calculations would clearly distinguish the vibrational modes involving deuterium from those involving hydrogen.

Computational chemistry software can simulate both NMR and IR spectra based on a molecule's calculated electronic structure and geometry. github.ioarxiv.org

IR Spectrum Prediction: The predicted IR spectrum for this compound would show characteristic absorption bands. The most significant feature resulting from deuteration would be the appearance of C-D stretching and bending vibrations. These C-D stretching modes are expected to appear in the 2100-2250 cm⁻¹ region, which is significantly lower than the typical C-H stretching region (2850-3000 cm⁻¹). This clear separation allows for unambiguous identification of the deuterated group.

NMR Spectrum Prediction: Predicting NMR spectra involves calculating the magnetic shielding tensors for each nucleus. github.io For ¹H NMR, the spectrum of this compound would be simpler in the vinylic region compared to its non-deuterated counterpart, as the two protons on C1 are replaced by deuterium. Deuterium (²H) is also NMR-active, but it resonates at a much different frequency and has different coupling characteristics. Computational methods can predict the ²H NMR spectrum, which would show a signal corresponding to the two deuterium atoms. Furthermore, these calculations can predict the subtle changes in the chemical shifts of the remaining protons in the molecule due to the isotopic substitution. frontiersin.org

Table 2: Predicted Key Vibrational Frequencies for this compound This table presents illustrative data comparing predicted frequencies for key bonds in deuterated and non-deuterated 1-octene (B94956).

| Vibrational Mode | Bond/Group | Predicted Frequency (cm⁻¹) |

| C-H Stretch (Alkyl) | C-H | 2850 - 2960 |

| C=C Stretch | C=C | 1645 |

| C-D Stretch | C-D | 2180 |

| C-D Bend (Scissoring) | CD2 | 1050 |

Modeling of Kinetic Isotope Effects (KIE)

The modeling of kinetic isotope effects (KIEs) is a powerful computational tool used to investigate reaction mechanisms. By replacing an atom with its heavier isotope, such as hydrogen with deuterium in 1-octene to form this compound, subtle changes in reaction rates can be observed and calculated. These effects primarily arise from the difference in zero-point vibrational energies between the isotopologues; a C-D bond has a lower zero-point energy than a C-H bond, making it stronger and generally slower to break. libretexts.orglibretexts.org

Computational models are employed to predict the magnitude of these KIEs, which provides insight into the transition state of the rate-determining step of a reaction. A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. A secondary KIE occurs when the substituted position is not directly involved in bond-breaking or formation but its environment is altered during the reaction. wikipedia.org The accurate prediction of KIEs using computational methods, such as density functional theory (DFT), has become a routine and valuable part of mechanistic studies. wikipedia.org

Transition State Theory Applications for Deuterium-Labeled Reactions

Transition State Theory (TST) provides the fundamental framework for calculating and understanding KIEs in deuterium-labeled reactions. TST posits that reactants are in a quasi-equilibrium with a high-energy activated complex, known as the transition state, which then proceeds to form products. The rate of the reaction is determined by the energy barrier to reaching this transition state (the activation energy).

In the context of a deuterium-labeled compound like this compound, TST is used to model the geometries and vibrational frequencies of both the ground state reactants and the transition state structure. The KIE is then calculated from the differences in their respective zero-point energies. Isotopic substitution does not alter the potential energy surface of a reaction, but it does change the vibrational energy levels. libretexts.org

A key application of TST in these reactions is the elucidation of transition state geometry. For example, in an E2 elimination reaction, a significant primary KIE (typically kH/kD of 6-7) is expected because the C-H (or C-D) bond is broken in the single, concerted rate-determining step. libretexts.orglibretexts.org Computational modeling of the transition state can help to confirm such a mechanism.

Table 1: Example of Experimental vs. Computationally Modeled 2° KIEs for the Oxidation of Deuterated Styrene (B11656) acs.org

| Reactant | Experimental 2° KIE | Calculated 2° KIE |

| Styrene-α-d1 | 0.99 ± 0.02 | 1.01 |

| Styrene-β,β-d2 | 0.88 ± 0.02 | 0.86 |

| Styrene-α,β,β-d3 | 0.84 ± 0.03 | 0.87 |

This data demonstrates how TST-based calculations can distinguish between mechanistic possibilities. An inverse secondary KIE (kH/kD < 1), as seen for the terminal deuteration (styrene-β,β-d2), is typically associated with a change in hybridization from sp2 to sp3 at that carbon in the transition state, a key feature of the proposed addition mechanism. acs.org A similar methodological approach would be essential for investigating the reactions of this compound, should such studies be undertaken.

Advanced Applications and Research Frontiers

Development of Novel Synthetic Methodologies Based on Isotopic Selectivity

The accurate synthesis of isotopically labeled compounds, such as 1-Octene-1,1-D2, hinges on achieving high isotopic purity and precise regioselectivity in deuterium (B1214612) incorporation. Traditional methods often involve multi-step syntheses starting from commercially available deuterated precursors or direct hydrogen-deuterium (H/D) exchange reactions acs.orgresearchgate.net. While effective, these approaches can sometimes be limited by the availability and cost of starting materials, as well as challenges in controlling the exact position and extent of deuteration, potentially leading to mixtures of isotopologues acs.orgresearchgate.netnih.gov.

Recent advancements have focused on developing more efficient and selective deuteration techniques. Catalytic methods, including transition metal-catalyzed hydrodeuteration, have shown promise in precisely installing deuterium atoms at specific sites within olefinic structures nih.govingentaconnect.com. Furthermore, emerging strategies such as electrocatalytic heavy water (D2O) splitting offer a potentially more cost-effective and environmentally friendly route for deuterium incorporation, aiming to overcome the drawbacks of expensive deuterium sources and low deuteration efficiencies associated with some conventional methods oaepublish.com. The application of flow chemistry also provides a platform for controlled and scalable deuteration reactions, enabling better management of reaction conditions and safety, particularly when using gaseous deuterium mdpi.com. The commercial availability of this compound with high chemical and isotopic purity isotope.comeurisotop.com suggests that robust synthetic routes have been established, likely leveraging these advanced methodologies.

| Deuteration Method | Deuterium Source | Key Advantages | Potential Challenges | Relevant to this compound Synthesis |

| H/D Exchange | D2, D2O | Direct labeling of labile hydrogens | Regioselectivity, chemoselectivity, harsh conditions sometimes required | Potentially, for specific positions |

| Catalytic Hydrogenation | D2 | Efficient saturation of double bonds | Requires D2 gas, potential over-reduction | Applicable for saturated analogues |

| Transfer Hydrodeuteration | Deuterated donors | Selective installation of deuterium | Catalyst development, substrate scope | Demonstrated for cyclic alkenes nih.gov |

| Electrocatalytic D2O Splitting | D2O | Milder conditions, potentially lower cost, site-selective | Efficiency, scale-up, mechanism understanding | Emerging area |

| Flow Chemistry | D2, D2O | Scalability, control, safety | Reactor design, optimization for specific substrates | Promising for various deuterations |

Materials Science Applications (e.g., Deuterated Polymers for Neutron Scattering)

Neutron scattering is a powerful technique for probing the structure and dynamics of materials at the atomic and molecular level. A key advantage of neutron scattering is its sensitivity to isotopic differences, particularly between hydrogen (H) and deuterium (D). The distinct neutron scattering lengths of hydrogen and deuterium allow for "contrast variation," where specific parts of a material can be selectively highlighted or rendered invisible by isotopic substitution researchgate.netiucr.orgeuropa.eustfc.ac.uk.

Deuterated monomers, such as those derived from octene or other olefins, are crucial for synthesizing deuterated polymers used in neutron scattering studies. By incorporating deuterated monomers during polymerization, researchers can create polymers where specific segments, such as side chains or backbone units, are enriched with deuterium researchgate.neteuropa.euuc.edu. For instance, deuterated linear low-density polyethylene (B3416737) (LLDPE) derived from octene has been employed in small-angle neutron scattering (SANS) to investigate blend morphology and phase segregation behaviors researchgate.net. The ability to control contrast through deuteration enables detailed studies of polymer chain conformation, self-assembly, phase transitions, and dynamics in various states, from melts to solutions and solid-state materials researchgate.netiucr.orgeuropa.euuc.edu. This is invaluable for understanding polymer properties and designing advanced polymeric materials.

Mechanistic Probes in Bio-organic and Enzymatic Reactions

The introduction of deuterium atoms into organic molecules provides a sensitive tracer for elucidating complex reaction mechanisms, particularly in bio-organic and enzymatic transformations acs.orghwb.gov.inresearchgate.net. Deuterium's kinetic isotope effect (KIE), arising from the mass difference between hydrogen and deuterium, can reveal rate-limiting steps involving bond cleavage or formation. By comparing reaction rates or product distributions with deuterated versus non-deuterated substrates, researchers can gain critical insights into reaction pathways, intermediate structures, and transition states acs.orgingentaconnect.com.

In bio-organic chemistry, deuterated olefins and their derivatives are employed to study metabolic pathways, enzyme mechanisms, and biosynthetic routes hwb.gov.inresearchgate.netnih.gov. For example, a deuterium-labeled analogue of a substrate has been synthesized and used to probe the mechanism of an Fe/2OG enzyme-catalyzed olefination reaction, helping to distinguish between proposed reaction pathways nih.gov. Similarly, studies involving the isomerization of olefins, such as 1-octene (B94956), using deuterated reagents have provided evidence for metal-hydride insertion-elimination mechanisms and helped to quantify deuterium incorporation during catalytic cycles ingentaconnect.com. These labeled compounds act as molecular probes, illuminating intricate chemical transformations that are fundamental to biological processes and synthetic chemistry.

Deuterium Tracing in Complex Chemical Systems

Beyond mechanistic studies, deuterium serves as a robust tracer for following chemical processes and quantifying components within complex systems acs.orgresearchgate.net. The natural abundance of deuterium is low, making enriched deuterated compounds readily distinguishable. This property is leveraged in various analytical techniques and tracing applications.

In quantitative analysis, deuterated compounds are frequently used as internal standards in isotope dilution assays (IDA) and mass spectrometry (MS) for the accurate quantification of analytes, such as flavor compounds or metabolites researchgate.netimreblank.ch. For instance, deuterated octen-3-one derivatives have been synthesized for use as internal standards in flavor research imreblank.ch. In broader chemical systems, deuterium tracing can track the fate of specific molecules during complex reactions, such as the upgrading of heavy oil, where the incorporation of deuterium into saturated hydrocarbon fractions can be monitored using techniques like Fourier-transform infrared (FTIR) spectroscopy researchgate.net. This allows for the study of hydrogenation processes and the hydrogen-donating capacity of various components within the system.

Future Directions in Deuterium-Labeled Olefin Research

The field of deuterium-labeled olefins, including compounds like this compound, continues to evolve, driven by the demand for more sophisticated tools in chemical research and development. A primary focus for future research lies in the development of synthetic methodologies that are not only highly selective and efficient but also more cost-effective and sustainable. This includes exploring novel catalytic systems, greener deuterium sources (such as D2O), and advanced techniques like electrocatalysis and continuous-flow processing to achieve precise isotopic labeling with reduced environmental impact acs.orgresearchgate.netoaepublish.comeuropa.eu.

Expanding the application scope of deuterated olefins is another key area. This involves their use in designing advanced materials with tailored properties, particularly in polymer science for neutron scattering applications. Furthermore, their role as mechanistic probes in increasingly complex biological and chemical systems, including the study of enzyme cascades and intricate metabolic networks, is expected to grow. The development of computational tools to predict and guide isotopic labeling strategies will also play a crucial role in accelerating discovery. Ultimately, the ongoing innovation in the synthesis and application of deuterated olefins like this compound will continue to provide invaluable insights into chemical processes and facilitate the development of new technologies and therapeutics.

Q & A

Q. What metadata should accompany crystallographic data for deuterated organics to facilitate comparative studies?

- Methodological Guidance :

- Report unit cell parameters (a, b, c, volume), refinement residuals (R-factors), and deuterium substitution sites in CIF files. Include temperature-dependent data to assess thermal motion effects .

- Deposit datasets in public repositories (e.g., Cambridge Structural Database) with DOIs for cross-referencing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.